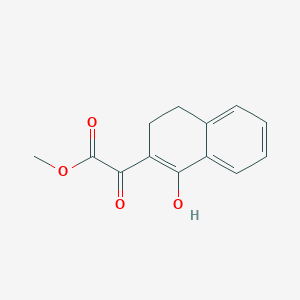

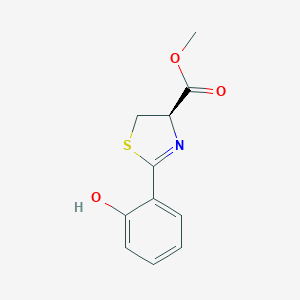

Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alvesco, connu chimiquement sous le nom de ciclesonide, est un corticostéroïde inhalé utilisé principalement pour le traitement d'entretien de l'asthme. Il est conçu pour réduire l'inflammation des voies respiratoires, aidant ainsi à prévenir les symptômes de l'asthme tels que les sifflements, la toux et l'essoufflement . Alvesco n'est pas destiné au soulagement du bronchospasme aigu ou des crises d'asthme soudaines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le ciclesonide est synthétisé par un processus chimique en plusieurs étapesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de réglages contrôlés de température et de pression pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle

Dans les milieux industriels, la production de ciclesonide implique des réacteurs chimiques à grande échelle où les étapes de synthèse sont réalisées dans un environnement contrôlé. Le processus comprend des étapes de purification pour éliminer les impuretés et garantir que le produit final répond aux normes pharmaceutiques. Le produit final est formulé en aérosol d'inhalation, qui est administré par un inhalateur dosé pressurisé .

Analyse Des Réactions Chimiques

Types de réactions

Le ciclesonide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones.

Réduction : Réduction des cétones en groupes hydroxyle.

Substitution : Introduction de groupes fonctionnels tels que les esters et les éthers

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le trioxyde de chrome, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour assurer un rendement et une pureté élevés .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des composés intermédiaires qui sont traités ultérieurement pour obtenir le principe pharmaceutique actif final, le ciclesonide .

Applications de la recherche scientifique

Le ciclesonide a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des corticostéroïdes.

Biologie : Investigué pour ses effets sur les voies de signalisation cellulaire et l'expression génique.

Médecine : Étudié de manière approfondie pour son efficacité et sa sécurité dans le traitement de l'asthme et d'autres maladies inflammatoires des voies respiratoires.

Industrie : Utilisé dans le développement de systèmes et de formulations d'administration par inhalation

Mécanisme d'action

Le ciclesonide est un promédicament qui est converti en sa forme active, la des-ciclesonide, dans les poumons. La forme active se lie aux récepteurs des glucocorticoïdes, inhibant la libération de médiateurs inflammatoires et réduisant l'infiltration des cellules inflammatoires dans les voies respiratoires. Cela entraîne une diminution de l'inflammation et une amélioration de la fonction respiratoire .

Applications De Recherche Scientifique

Ciclesonide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of corticosteroids.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively studied for its efficacy and safety in the treatment of asthma and other inflammatory airway diseases.

Industry: Used in the development of inhalation delivery systems and formulations

Mécanisme D'action

Ciclesonide is a prodrug that is converted to its active form, des-ciclesonide, in the lungs. The active form binds to glucocorticoid receptors, inhibiting the release of inflammatory mediators and reducing the infiltration of inflammatory cells into the airways. This results in decreased inflammation and improved airway function .

Comparaison Avec Des Composés Similaires

Composés similaires

Fluticasone : Un autre corticostéroïde inhalé utilisé pour l'entretien de l'asthme.

Budesonide : Utilisé pour le traitement de l'asthme et de la bronchopneumopathie chronique obstructive.

Beclométhasone : Un corticostéroïde inhalé pour l'asthme et la rhinite allergique

Unicité

Le ciclesonide est unique en ce qu'il est un promédicament, ce qui signifie qu'il est activé dans les poumons, réduisant ainsi le risque d'effets secondaires systémiques. Sa petite taille de particules permet une pénétration profonde dans les poumons, ce qui le rend efficace pour traiter l'inflammation dans les grandes et les petites voies respiratoires .

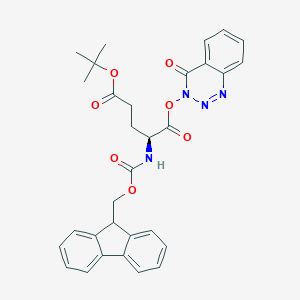

Propriétés

Numéro CAS |

121071-86-1 |

|---|---|

Formule moléculaire |

C13H12O4 |

Poids moléculaire |

232.23 g/mol |

Nom IUPAC |

methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate |

InChI |

InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,14H,6-7H2,1H3 |

Clé InChI |

UHGSWZFWUMAHPQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |

SMILES canonique |

COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |

Synonymes |

MDONHA methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)